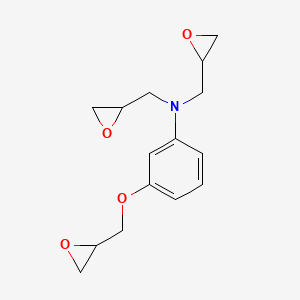

m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline

CAS No.: 71604-74-5

Cat. No.: VC3964189

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71604-74-5 |

|---|---|

| Molecular Formula | C15H19NO4 |

| Molecular Weight | 277.31 g/mol |

| IUPAC Name | 3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline |

| Standard InChI | InChI=1S/C15H19NO4/c1-2-11(4-12(3-1)17-9-15-10-20-15)16(5-13-7-18-13)6-14-8-19-14/h1-4,13-15H,5-10H2 |

| Standard InChI Key | VAGOJLCWTUPBKD-UHFFFAOYSA-N |

| SMILES | C1C(O1)CN(CC2CO2)C3=CC(=CC=C3)OCC4CO4 |

| Canonical SMILES | C1C(O1)CN(CC2CO2)C3=CC(=CC=C3)OCC4CO4 |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The molecular formula of m-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline is C₁₅H₁₉NO₄, with a molecular weight of 277.32 g/mol . Its structure consists of an aniline backbone substituted with two 2,3-epoxypropyl groups and one 2,3-epoxypropoxy group, enabling crosslinking via epoxy ring-opening reactions.

Physical Properties

Key physical properties include:

The compound exists as a brown viscous liquid at room temperature, with a glass transition temperature of -39°C . Its low volatility and moderate water solubility make it suitable for industrial formulations requiring stability under ambient conditions .

Synthesis and Industrial Production

Synthetic Routes

m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline is typically synthesized via the glycidylation of m-aminophenol with epichlorohydrin. This reaction proceeds through nucleophilic substitution, where the amine groups attack the epoxide rings, followed by dehydrohalogenation to form the final epoxy resin .

Applications in Materials Science

Epoxy Resins and Composites

As a trifunctional epoxy monomer, this compound enhances the mechanical and thermal properties of cured resins. When crosslinked with amines or anhydrides, it forms networks with:

These attributes make it ideal for aerospace composites, electronic encapsulants, and corrosion-resistant coatings .

Dynamic Sulfur-Rich Polymers

Recent studies highlight its utility in synthesizing self-healing polymers via reaction with elemental sulfur. The resulting materials exhibit:

-

Polysulfide metathesis, enabling stress relaxation

-

Thiol-exchange reactions for recyclability

Such polymers are promising for sustainable adhesives and sealants .

Toxicological and Environmental Profile

Acute and Chronic Toxicity

A 28-day oral toxicity study in rats established a No Observed Adverse Effect Level (NOAEL) of 50 mg/kg/day. At higher doses (≥200 mg/kg/day), reversible hepatotoxicity and nephrotoxicity were observed . The compound is classified as:

Environmental Fate

With a log Kow of 1.6, m-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline exhibits moderate hydrophobicity. Its hydrolysis half-life ranges from 2.2–2.6 days across pH 4–9, degrading into less toxic glycidol derivatives .

Recent Research Advances

Detection in Human Biomarkers

A 2022 suspect screening study identified m-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline in human urine samples from Flemish adolescents, marking the first report of its bioaccumulation potential .

Advanced Polymer Architectures

Innovative applications include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume